
Methyl 7-Bromoindole-3-acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 7-Bromoindole-3-acétate de méthyle est un composé chimique appartenant à la famille des indoles, caractérisé par la présence d’un atome de brome en position 7 et d’un groupe ester méthylique en position 3 du cycle indole. Les dérivés de l’indole sont importants dans divers domaines en raison de leurs activités biologiques et pharmacologiques .
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La synthèse du 7-Bromoindole-3-acétate de méthyle implique généralement la bromation de l’acide indole-3-acétique suivie d’une estérification. Une méthode courante consiste à utiliser du brome ou du N-bromosuccinimide (NBS) comme agent bromant en présence d’un solvant tel que l’acide acétique ou le dichlorométhane. Le produit bromé est ensuite estérifié à l’aide de méthanol et d’un catalyseur tel que l’acide sulfurique .
Méthodes de production industrielle : La production industrielle de 7-Bromoindole-3-acétate de méthyle peut impliquer des procédés en continu afin de garantir un rendement et une pureté élevés. L’utilisation de systèmes automatisés pour la bromation et l’estérification peut améliorer l’efficacité et l’extensibilité .
Types de réactions :
Oxydation : Le 7-Bromoindole-3-acétate de méthyle peut subir des réactions d’oxydation, souvent en utilisant des réactifs comme le permanganate de potassium ou le trioxyde de chrome, conduisant à la formation d’acides carboxyliques correspondants.
Réduction : Des réactions de réduction peuvent être effectuées en utilisant des agents comme l’hydrure de lithium et d’aluminium (LiAlH4) pour produire les alcools correspondants.
Réactifs et conditions courants :
Oxydation : Permanganate de potassium en conditions acides ou neutres.
Réduction : Hydrure de lithium et d’aluminium dans l’éther anhydre.
Substitution : Amines ou thiols en présence d’une base comme l’hydroxyde de sodium.
Principaux produits formés :
Oxydation : Dérivés de l’acide indole-3-acétique.
Réduction : Dérivés de l’indole-3-éthanol.
Substitution : Divers dérivés de l’indole substitués selon le nucléophile utilisé.
4. Applications de la recherche scientifique
Le 7-Bromoindole-3-acétate de méthyle a des applications diverses dans la recherche scientifique :
Chimie : Utilisé comme bloc de construction dans la synthèse de molécules organiques complexes et de produits naturels.
Biologie : Etudié pour son rôle potentiel dans la modulation des voies biologiques et comme sonde dans les tests biochimiques.
Médecine : Investigé pour ses propriétés anticancéreuses, antivirales et antimicrobiennes.
Industrie : Utilisé dans le développement de produits pharmaceutiques, d’agrochimiques et de colorants
Applications De Recherche Scientifique
Methyl 7-Bromoindole-3-acetate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and natural products.
Biology: Studied for its potential role in modulating biological pathways and as a probe in biochemical assays.
Medicine: Investigated for its anticancer, antiviral, and antimicrobial properties.
Industry: Utilized in the development of pharmaceuticals, agrochemicals, and dyes
Mécanisme D'action
Le mécanisme d’action du 7-Bromoindole-3-acétate de méthyle implique son interaction avec diverses cibles moléculaires. L’atome de brome peut participer à des liaisons halogènes, influençant l’affinité de liaison du composé aux protéines et aux enzymes. Le cycle indole peut interagir avec les récepteurs biologiques, modulant les voies de signalisation et exerçant des effets thérapeutiques .
Composés similaires :
Acide indole-3-acétique : Une hormone végétale naturelle présentant des caractéristiques structurelles similaires mais dépourvue d’atome de brome.
7-Bromoindole-3-acétate de méthyle : Structure similaire avec du brome en position 5, présentant une réactivité et une activité biologique différentes.
7-Bromoindole : Dépourvu du groupe acétate, utilisé dans différentes applications synthétiques
Unicité : Le 7-Bromoindole-3-acétate de méthyle est unique en raison du positionnement spécifique des groupes brome et ester, qui confèrent une réactivité chimique et des propriétés biologiques distinctes. Cela en fait un composé précieux en chimie synthétique et en recherche pharmaceutique .
Comparaison Avec Des Composés Similaires
Indole-3-acetic acid: A naturally occurring plant hormone with similar structural features but lacking the bromine atom.
Methyl 5-Bromoindole-3-acetate: Similar structure with bromine at the 5th position, exhibiting different reactivity and biological activity.
7-Bromoindole: Lacks the acetate group, used in different synthetic applications
Uniqueness: Methyl 7-Bromoindole-3-acetate is unique due to the specific positioning of the bromine and ester groups, which confer distinct chemical reactivity and biological properties. This makes it a valuable compound in synthetic chemistry and pharmaceutical research .
Propriétés
Formule moléculaire |
C11H10BrNO2 |
|---|---|
Poids moléculaire |
268.11 g/mol |
Nom IUPAC |
methyl 2-(7-bromo-1H-indol-3-yl)acetate |
InChI |
InChI=1S/C11H10BrNO2/c1-15-10(14)5-7-6-13-11-8(7)3-2-4-9(11)12/h2-4,6,13H,5H2,1H3 |
Clé InChI |
BQHYPYCXYXBHBJ-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)CC1=CNC2=C1C=CC=C2Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1H-Indole-3-carboxylic acid, 6-[(1E)-3-methyl-1,3-butadienyl]-](/img/structure/B12292439.png)

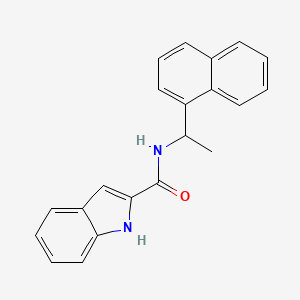
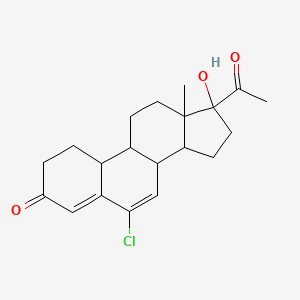
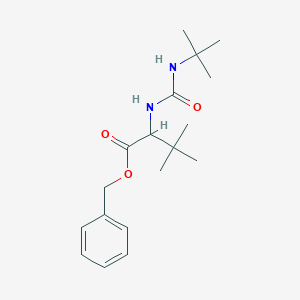
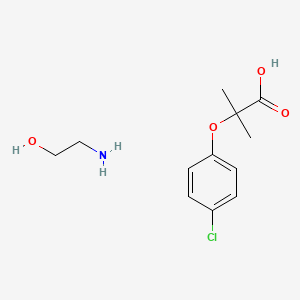

![[rel-(2R,8R)-2-(trifluoromethyl)-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methanol](/img/structure/B12292473.png)
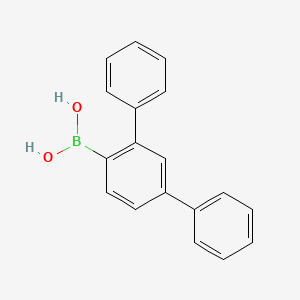
![17-Acetyl-10,13-dimethyl-1,2,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B12292482.png)
![Methyl [(2,4,6-trimethoxyphenyl)carbamoyl]formate](/img/structure/B12292488.png)
